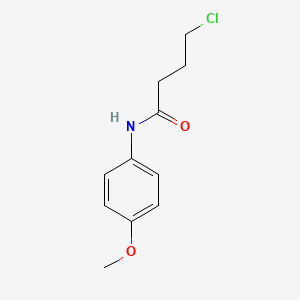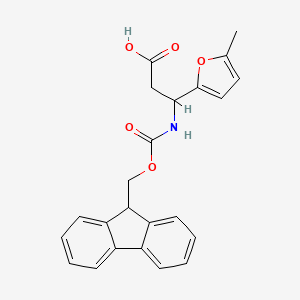![molecular formula C15H15NO3 B2470521 2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide CAS No. 277313-08-3](/img/structure/B2470521.png)
2-Hydroxy-N-methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide
Overview
Description
The compound “2-Hydroxy-N-methoxy-N-methyl-[1,1’-biphenyl]-3-carboxamide” is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The “2-Hydroxy” suggests the presence of a hydroxyl group (-OH) on the second carbon of one of the phenyl rings. The “N-methoxy-N-methyl” indicates the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a nitrogen atom. The “3-carboxamide” suggests a carboxamide group (-CONH2) on the third carbon of the other phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the hydroxyl, methoxy, methyl, and carboxamide groups at the appropriate positions on the biphenyl structure. This could potentially involve reactions such as nitration, bromination, and Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the biphenyl core. The presence of the hydroxyl, methoxy, methyl, and carboxamide groups could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence and position of the functional groups. For example, the hydroxyl and carboxamide groups are both capable of forming hydrogen bonds, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the hydroxyl, methoxy, methyl, and carboxamide groups could influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Neuropharmacological Applications
- Antagonistic Effect on 5-HT Neurones : The compound WAY-100635, a derivative of the biphenyl carboxamide class, has been found to be a potent and selective antagonist at 5-HT1A receptors, showing inhibitory actions on serotonin (5-HT) neuronal firing in guinea pigs (Craven, Grahame-Smith, & Newberry, 1994).
Chemical Synthesis and Reaction Studies
- Cyclisation of Substituted Biphenyl-2-carboxamides : A study on the homolysis of N-iodo-amides leading to substituted biphenyl-2-carboxamidyl radicals, which cyclise intramolecularly, demonstrated steric and electronic effects on the proportion of cyclised products (Glover & Goosen, 1978).
- Conversion of Steroidal Ring B Lactones into Ortho Esters : This chemical transformation study involved a biphenyl carboxamide derivative, showcasing complex reaction sequences and potential mechanistic pathways (Bourke & Collins, 1998).
- Internuclear Cyclisation : Research on the decomposition of diazonium salts to form biphenyl carboxamide derivatives revealed insights into the formation and rearrangement of certain molecular structures (Collington, Hey, & Rees, 1968).
Biological Activities
- Antibacterial Properties : Certain biphenyl derivatives have demonstrated antibacterial activity, highlighting the potential of biphenyl carboxamides in developing new antibacterial agents (Khan & Shoeb, 1984).
- Potential Anti-Inflammatory Agents : The synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, related to the biphenyl carboxamide structure, aimed at discovering new anti-inflammatory molecules (Moloney, 2001).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dopamine receptors, specifically the d1 receptors . These receptors play a crucial role in the central nervous system, influencing a variety of physiological functions including motor control, cognition, and reward.
Mode of Action
It is suggested that similar compounds increase the maximal effect of dopamine in a dose-dependent manner in human and mouse d1 receptors . They are inactive in the absence of dopamine, modulate dopamine affinity for the receptor, exhibit subtype selectivity, and display low binding competition with orthosteric ligands .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its physical and chemical properties, and assessments of its potential uses in fields such as medicine or materials science .
properties
IUPAC Name |
2-hydroxy-N-methoxy-N-methyl-3-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-16(19-2)15(18)13-10-6-9-12(14(13)17)11-7-4-3-5-8-11/h3-10,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJUEAMTSOPIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC(=C1O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)
![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)

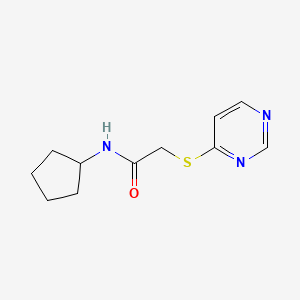
![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)
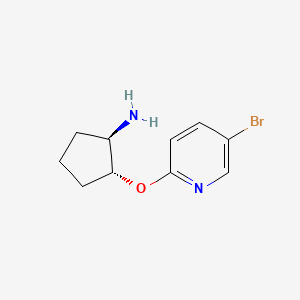
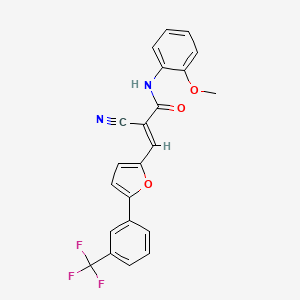
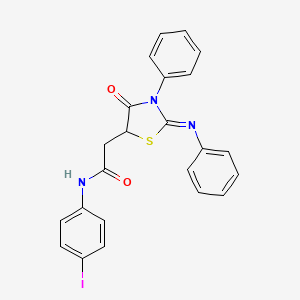
![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2470454.png)
